molecular formula C36H43N2O2PS B14049361 2-[(R)-[[(R)-(1,1-Dimethylethyl)sulfinyl]amino](phenyl)methyl]-6-(diphenylphosphino)-N,N-diisopropylbenzamide

2-[(R)-[[(R)-(1,1-Dimethylethyl)sulfinyl]amino](phenyl)methyl]-6-(diphenylphosphino)-N,N-diisopropylbenzamide

Katalognummer: B14049361
Molekulargewicht: 598.8 g/mol
InChI-Schlüssel: QCHFDSOJNHJXQT-VJKWZVKUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[®-[®-(1,1-Dimethylethyl)sulfinyl]aminomethyl]-6-(diphenylphosphino)-N,N-diisopropylbenzamide is a complex organic compound with a molecular formula of C36H43N2O2PS and a molecular weight of 598.78 g/mol. This compound is notable for its intricate structure, which includes a sulfinylamino group, a diphenylphosphino group, and a benzamide backbone. It is primarily used as a research chemical in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[®-[®-(1,1-Dimethylethyl)sulfinyl]aminomethyl]-6-(diphenylphosphino)-N,N-diisopropylbenzamide involves multiple steps, starting with the preparation of the sulfinylamino and diphenylphosphino intermediates. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry of the final product.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-[®-[®-(1,1-Dimethylethyl)sulfinyl]aminomethyl]-6-(diphenylphosphino)-N,N-diisopropylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone.

    Reduction: The compound can be reduced to remove the sulfinyl group.

    Substitution: The diphenylphosphino group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents and temperature controls to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfinyl group would yield a sulfone derivative, while reduction could lead to the formation of a simpler amine compound.

Wissenschaftliche Forschungsanwendungen

2-[®-[®-(1,1-Dimethylethyl)sulfinyl]aminomethyl]-6-(diphenylphosphino)-N,N-diisopropylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of advanced materials and catalysts.

Wirkmechanismus

The mechanism of action of 2-[®-[®-(1,1-Dimethylethyl)sulfinyl]aminomethyl]-6-(diphenylphosphino)-N,N-diisopropylbenzamide involves its interaction with specific molecular targets. The sulfinylamino group can form hydrogen bonds with target molecules, while the diphenylphosphino group can participate in coordination chemistry with metal ions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(tert-Butylsulfinylamino)-phenylmethyl]-6-diphenylphosphino-N,N-di(propan-2-yl)benzamide
  • 2-[(tert-Butylsulfinylamino)-phenylmethyl]-6-diphenylphosphanyl-N,N-di(propan-2-yl)benzamide

Uniqueness

What sets 2-[®-[®-(1,1-Dimethylethyl)sulfinyl]aminomethyl]-6-(diphenylphosphino)-N,N-diisopropylbenzamide apart from similar compounds is its specific stereochemistry and the presence of both sulfinylamino and diphenylphosphino groups. This unique combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile tool in scientific research.

Eigenschaften

Molekularformel

C36H43N2O2PS

Molekulargewicht

598.8 g/mol

IUPAC-Name

2-[(R)-[[(R)-tert-butylsulfinyl]amino]-phenylmethyl]-6-diphenylphosphanyl-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/C36H43N2O2PS/c1-26(2)38(27(3)4)35(39)33-31(34(28-18-11-8-12-19-28)37-42(40)36(5,6)7)24-17-25-32(33)41(29-20-13-9-14-21-29)30-22-15-10-16-23-30/h8-27,34,37H,1-7H3/t34-,42-/m1/s1

InChI-Schlüssel

QCHFDSOJNHJXQT-VJKWZVKUSA-N

Isomerische SMILES

CC(C)N(C(C)C)C(=O)C1=C(C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)[C@@H](C4=CC=CC=C4)N[S@](=O)C(C)(C)C

Kanonische SMILES

CC(C)N(C(C)C)C(=O)C1=C(C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)NS(=O)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.